molecular formula C11H16N4O3 B2817580 rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide,cis CAS No. 2408937-76-6

rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide,cis

Cat. No.: B2817580
CAS No.: 2408937-76-6
M. Wt: 252.274
InChI Key: NKQZGDLUOVHCFJ-HTRCEHHLSA-N
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Description

Rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide,cis is a useful research compound. Its molecular formula is C11H16N4O3 and its molecular weight is 252.274. The purity is usually 95%.
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Biological Activity

The compound rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide, cis is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.

  • Molecular Formula : C10H16ClN3O2
  • Molecular Weight : 245.70 g/mol
  • CAS Number : 2408937-76-6

The biological activity of this compound can be attributed to its structural features, particularly the oxadiazole moiety, which is known for its role in modulating various biological processes. The cyclopropyl group may also contribute to its pharmacological properties by influencing the binding affinity to biological targets.

Biological Activity Overview

Research indicates that rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide exhibits several biological activities:

  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially through the scavenging of reactive oxygen species (ROS) .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit pro-inflammatory pathways. In vitro assays have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
  • Antitumor Activity : In vivo studies have demonstrated that this compound can inhibit tumor growth by affecting DNA synthesis in cancer cells. The inhibition of DNA synthesis was found to be more pronounced than that of RNA or protein synthesis .

Case Study 1: In Vivo Antitumor Activity

A study conducted on tumor-bearing mice revealed that treatment with rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide resulted in a significant reduction in tumor size compared to the control group. The mechanism was linked to the compound's ability to inhibit DNA synthesis selectively in tumor tissues .

Case Study 2: Anti-inflammatory Mechanism

In a model of carrageenan-induced paw edema in rats, administration of the compound led to a marked decrease in inflammation. The results indicated that the compound effectively reduced edema by inhibiting COX enzymes involved in prostaglandin synthesis .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntioxidantScavenging of ROS
Anti-inflammatoryInhibition of COX enzymes
AntitumorInhibition of DNA synthesis in tumors

Properties

IUPAC Name

(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c1-6-4-15(11(12)16)5-8(17-6)10-13-9(14-18-10)7-2-3-7/h6-8H,2-5H2,1H3,(H2,12,16)/t6-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQZGDLUOVHCFJ-HTRCEHHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C2=NC(=NO2)C3CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C2=NC(=NO2)C3CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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